molecular formula C26H45NO5S B1202505 2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Cat. No. B1202505
M. Wt: 483.7 g/mol
InChI Key: QBYUNVOYXHFVKC-AWCCYIHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A bile salt formed in the liver from lithocholic acid conjugation with taurine, usually as the sodium salt. It solubilizes fats for absorption and is itself absorbed. It is a cholagogue and choleretic.

Scientific Research Applications

Androsterone Derivatives and Inhibition of Androgen Biosynthesis

Androsterone derivatives, structurally similar to the queried compound, have shown potential as inhibitors of androgen biosynthesis. Such compounds, with a steroid shape consisting of A-D rings and varying E rings, can rationalize biological results obtained from androsterone derivatives in scientific research (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Synthesis of Triorganotin(IV) Derivatives and Antimicrobial, Antitumor Activities

Triorganotin(IV) derivatives synthesized from sodium deoxycholate, similar to the query compound, were evaluated for their antimicrobial and antitumor activities. These compounds demonstrated significant antibacterial, antifungal, and anticancer activities, suggesting potential in the development of new therapeutic agents (Shaheen, Ali, Rosario, & Shah, 2014).

Liver X Receptor Agonists from Bile Acid Analogs

Compounds structurally related to the query compound, synthesized from hyodeoxycholic acid, have shown agonist activity toward liver X receptors (LXRα and LXRβ). These findings highlight the potential of bile acid analogs in developing clinically useful LXR regulators, which are important in regulating cholesterol metabolism and associated diseases (Ching, 2013).

Structural Elucidation of Steroidal Compounds

Several studies have focused on the crystal structure analysis of steroidal compounds structurally analogous to the queried compound. This structural elucidation aids in understanding the conformation and interactions of such molecules, which is critical for designing effective therapeutic agents (Zhang, Bao, Wu, Yu, & Li, 2012).

Phosphazene Derivative Synthesis Using Bile Acid

The synthesis of a new compound combining bile acid (chenodeoxycholic acid) and phosphazene was explored. This synthesis demonstrates the potential for creating more effective compounds by combining steroidal scaffolds with other chemical entities, highlighting the versatility of such compounds in scientific research (Turkyilmaz & Genç, 2014).

properties

Product Name

2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Molecular Formula

C26H45NO5S

Molecular Weight

483.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23?,25+,26-/m1/s1

InChI Key

QBYUNVOYXHFVKC-AWCCYIHTSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CCC3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

synonyms

Acid, Taurolithocholic
Lithocholate, Taurine
Lithocholyltaurine
Taurine Lithocholate
Taurolithocholate
Taurolithocholic Acid
Taurolithocholic Acid, Monosodium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 2
Reactant of Route 2
2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 3
Reactant of Route 3
2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 4
2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 5
2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 6
Reactant of Route 6
2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

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